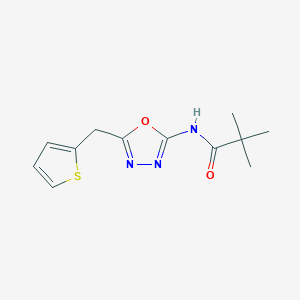

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Métodos De Preparación

One common synthetic route includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the 1,3,4-oxadiazole ring . The thiophene moiety can be introduced through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Análisis De Reacciones Químicas

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide can undergo various chemical reactions, including:

Aplicaciones Científicas De Investigación

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The oxadiazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide can be compared with other thiophene and oxadiazole derivatives:

Thiophene Derivatives: Compounds like suprofen and articaine contain thiophene rings and exhibit anti-inflammatory and anesthetic properties, respectively.

Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as certain fungicides and antimicrobial agents, share similar biological activities.

The uniqueness of this compound lies in its combined structural features, which contribute to its diverse applications and biological activities.

Actividad Biológica

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide is a heterocyclic compound notable for its potential biological activities. This compound features a thiophene ring and an oxadiazole moiety, which are associated with various pharmacological effects. The exploration of its biological activity has gained interest in medicinal chemistry due to its promising applications in treating various diseases.

Chemical Structure and Properties

The molecular structure of this compound is characterized by its distinct functional groups:

- Thiophene Ring : Contributes to the compound's electronic properties and biological interactions.

- Oxadiazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer applications.

- Pivalamide Group : Enhances solubility and bioavailability.

The compound's molecular formula is C11H14N4OS with a molecular weight of approximately 246.32 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent. Studies suggest that the oxadiazole moiety plays a critical role in this activity by disrupting bacterial cell wall synthesis.

-

Anticancer Properties :

- Preliminary studies indicate that this compound may inhibit cancer cell proliferation. For instance, in vitro assays demonstrated significant cytotoxic effects against human cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve apoptosis induction and cell cycle arrest at the sub-G1 phase, which is critical for cancer therapy.

-

Anti-inflammatory Effects :

- Some studies have reported that thiophene derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-1β. This suggests that this compound may also be beneficial in treating inflammatory diseases.

The precise mechanism of action for this compound remains to be fully elucidated; however, it is believed to involve multiple pathways:

- Target Interaction : The compound likely interacts with specific cellular targets involved in signaling pathways related to cell growth and apoptosis.

- Biochemical Pathways : It may modulate pathways associated with oxidative stress and inflammation, enhancing its therapeutic potential.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Cytotoxicity Assay :

-

Antimicrobial Testing :

- Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. It demonstrated significant inhibition zones in agar diffusion tests, particularly against Staphylococcus aureus and Escherichia coli .

Comparative Analysis

To understand the uniqueness and effectiveness of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer | 15 | Induces apoptosis |

| N-(thiophen-2-yl)nicotinamide | Antimicrobial | 20 | Disrupts cell wall synthesis |

| 2-(thiophen-2-yl)-1,3,4-thiadiazole | Antioxidant | 25 | Scavenges free radicals |

Propiedades

IUPAC Name |

2,2-dimethyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-12(2,3)10(16)13-11-15-14-9(17-11)7-8-5-4-6-18-8/h4-6H,7H2,1-3H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHGNUVXGPCVCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(O1)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.